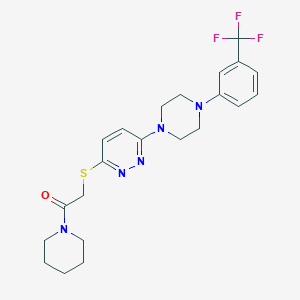![molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4](/img/structure/B2492275.png)
5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2-azabicyclo[221]heptan-5-ol hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride typically involves a multi-step process starting from readily available precursors. One common method involves the cycloaddition reaction of a suitable diene with a trifluoromethyl-substituted nitroalkene, followed by reduction and subsequent functional group transformations to introduce the hydroxyl and azabicyclo moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key steps include the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient reduction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group in the precursor can be reduced to an amine, which is a crucial step in the synthesis of the final compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
Chemistry
In organic chemistry, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride serves as a valuable building block for the synthesis of complex molecules. Its unique structure and reactivity make it a useful intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure and trifluoromethyl group are known to enhance the bioavailability and metabolic stability of drug candidates.
Medicine
Medicinal chemists explore this compound for its potential therapeutic applications, particularly in the development of new treatments for neurological disorders and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance polymers and other functional materials.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- 2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride stands out due to its specific substitution pattern and the presence of both a hydroxyl group and a trifluoromethyl group. These features confer unique reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYCCFUGVBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-METHYL-3-PHENYL-6-(PROP-2-EN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE](/img/structure/B2492197.png)
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2492198.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2492200.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)
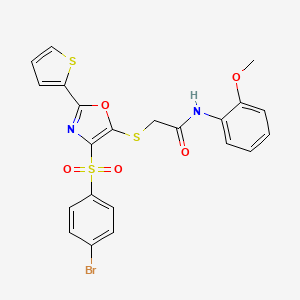
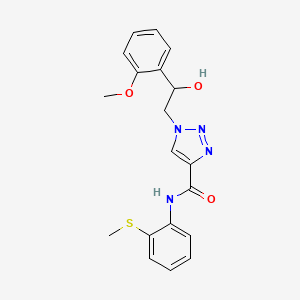
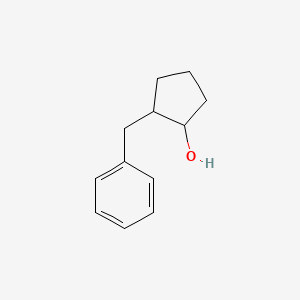
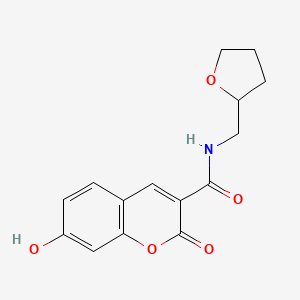
![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2492207.png)
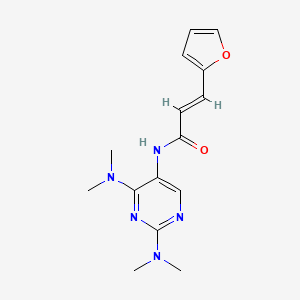
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
